8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane
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Overview
Description
8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[45]decane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound. The process involves several steps, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of more efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A structurally similar compound with potential biological activity.
Buspirone: An anxiolytic drug that shares the spiro linkage and pyrimidine ring structure.
Spirotetramat: An insecticide with a spiro linkage, used in agricultural applications.
Uniqueness
8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both oxygen and nitrogen atoms in the spiro linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H19N3O3 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
8-(4-methoxy-6-methylpyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C13H19N3O3/c1-10-9-11(17-2)15-12(14-10)16-5-3-13(4-6-16)18-7-8-19-13/h9H,3-8H2,1-2H3 |
InChI Key |
HAPLNIZBTNBVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3(CC2)OCCO3)OC |
Origin of Product |
United States |
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